molecular formula C202H346N56O63S B8064205 Sauvagine trifluoroacetate salt Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 trifluoroacetate salt

Sauvagine trifluoroacetate salt Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2 trifluoroacetate salt

Cat. No.: B8064205
M. Wt: 4599 g/mol
InChI Key: ILCVKEBXPLEGOY-UHFFFAOYSA-N
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Description

Sauvagine trifluoroacetate salt is a synthetic neuropeptide derivative derived from the skin of the frog Phyllomedusa sauvagei. Its sequence, Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2, comprises 40 amino acids and belongs to the corticotropin-releasing factor (CRF) family . The trifluoroacetate salt form enhances solubility and stability in aqueous solutions, making it suitable for laboratory research. Sauvagine is primarily used to study stress responses, anxiety, and hormonal signaling pathways due to its vasodilatory effects and ability to modulate neurotransmitter activity .

Properties

IUPAC Name

5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[3-hydroxy-2-[[3-methyl-2-[[1-[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCVKEBXPLEGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C202H346N56O63S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4599 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sauvagine, a peptide derived from the skin of the South American frog Phyllomedusa sauvagei, is known for its significant biological activities, particularly in the context of cardiovascular physiology and neurobiology. The compound , Sauvagine trifluoroacetate salt (Pyr-Gly-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Ser-Leu-Glu-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2), exhibits various physiological effects that are critical for understanding its potential therapeutic applications.

Overview of Biological Activity

  • Cardiovascular Effects :
    • Sauvagine has been shown to reduce systemic blood pressure in normotensive rats when administered subcutaneously at a dose of 0.5 µg/kg. This effect is mediated through inhibition of anterior pituitary release of prolactin and thyroid-stimulating hormone, indicating a role in the regulation of endocrine functions related to cardiovascular health .
  • Neurobiological Effects :
    • The peptide influences neuroendocrine activity by acting on the hypothalamic-pituitary-adrenal axis. Its interaction with G protein-coupled receptors (GPCRs) suggests that it may play a role in stress response mechanisms .
  • Antimicrobial Activity :
    • Studies have indicated that compounds similar to sauvagine, when analyzed as trifluoroacetate salts, can exhibit varying degrees of antibacterial activity. The presence of trifluoroacetate as a counterion can affect the antibacterial efficacy of related compounds, although specific data on sauvagine's antimicrobial properties remains limited .

Structure-Activity Relationship

The structure of sauvagine is crucial for its biological activity. The peptide consists of 38 amino acids with specific sequences that confer its pharmacological properties. The trifluoroacetate salt form enhances its solubility and stability, which is essential for biological assays and potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Blood PressureDecreases systemic blood pressure
Endocrine RegulationInhibits prolactin release
AntibacterialVariable efficacy depending on counterion

Research Insights

  • A study highlighted that the counterion (trifluoroacetate) can influence the biological activity of synthetic peptides. In particular, it was noted that different salt forms could exhibit distinct pharmacological profiles, which emphasizes the need for careful consideration during drug formulation .
  • Another investigation into the interactions of multi-topic receptor surface mimetics with their natural ligands provided insights into how such peptides might interact with cellular receptors, potentially affecting their signaling pathways and biological responses .

Scientific Research Applications

Neurobiological Research

Sauvagine and its derivatives, including the trifluoroacetate salt form, are primarily studied for their role in modulating the stress response through interactions with corticotropin-releasing factor (CRF) receptors. The following applications highlight its significance:

  • CRF Receptor Antagonism : The compound acts as a selective antagonist for the CRF2 receptor subtype, which is crucial in understanding stress-related disorders. Its specificity for CRF2α over CRF1 allows researchers to investigate stress mechanisms with reduced side effects, making it a valuable tool in pharmacological studies aimed at developing treatments for anxiety and depression .
  • Modulation of Neurotransmitter Release : Research has shown that infusions of CRF can increase serotonin levels in specific brain regions. Studies involving sauvagine derivatives have demonstrated their ability to modulate this effect, providing insights into serotonin's role in mood regulation and anxiety .

Pharmacological Applications

The pharmacological potential of sauvagine trifluoroacetate salt extends to various therapeutic areas:

  • Stress and Anxiety Disorders : Due to its antagonistic properties at CRF receptors, this compound is being explored as a candidate for treating anxiety disorders. By inhibiting CRF signaling pathways, it may help alleviate symptoms associated with chronic stress .
  • Pain Management : There is emerging evidence suggesting that CRF receptor antagonists can influence pain pathways. Thus, sauvagine derivatives may offer new avenues for pain management therapies, particularly in conditions exacerbated by stress .

Methodological Advances

The synthesis of sauvagine trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications. This method enhances the purity and yield of the final product, making it suitable for various biological assays .

Case Studies and Research Findings

Several studies have utilized sauvagine trifluoroacetate salt to explore its physiological effects:

  • Study on Serotonin Release : A notable experiment demonstrated that pre-treatment with ASV-30 (a related compound) blocked the delayed increases in serotonin levels induced by CRF infusion in rats, indicating a significant interaction between these peptides and neurotransmitter systems .
  • Behavioral Studies : Behavioral assays have been conducted to assess the impact of CRF antagonists on anxiety-like behaviors in animal models. Results suggest that these compounds can reduce anxiety responses, supporting their potential therapeutic use .

Data Table: Comparison of Peptides Targeting CRF Receptors

Compound NameReceptor TargetSelectivityNotable Effects
SauvagineCRF1 & CRF2Non-selectiveModulates stress response
ASV-30 (Antisauvagine)CRF2αHigh selectivityReduces anxiety-like behaviors
D-Phe-CRFCRF1High selectivityInhibits ACTH secretion
UrocortinCRF1 & CRF2Non-selectiveInvolved in stress response

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis with structurally or functionally related compounds:

Compound Sequence/Structure Molecular Weight Purity Primary Application Key Reference
Sauvagine TFA Salt 40-aa CRF-related peptide ~4,500 Da (estimated) ≥95% (HPLC) Neuroendocrine research
Connexin43 Mimetic Peptide 5 VDCFLSRPTEKT (12-aa) 1,395.58 Da ≥95% (HPLC) Gap junction modulation
M871 TFA Salt Galanin-(2-13)-Glu-His-(Pro)₃-(Ala-Leu)₂-Ala-amide (22-aa) Not reported ≥95% (HPLC) Galanin receptor studies
L-BNP TFA Salt 32-aa brain natriuretic peptide analog 3,421.01 Da ≥98% (HPLC) Cardiovascular research
Taspoglutide TFA Salt 30-aa GLP-1 analog 3,339.71 Da ≥95% (HPLC) Diabetes therapeutic development

Key Observations:

  • Sequence Length: Sauvagine’s 40-aa structure is longer than most analogs, enabling broader receptor interactions .
  • Functional Diversity: While Sauvagine targets CRF receptors, compounds like Taspoglutide (GLP-1 analog) and L-BNP (natriuretic peptide) have distinct therapeutic targets .
  • Salt Form Prevalence: Trifluoroacetate salts dominate research due to ease of synthesis, but acetate salts are preferred for clinical use to avoid trifluoroacetate toxicity .

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with anchoring the C-terminal amino acid (Ile) to a resin. For Sauvagine’s C-terminal amide (Ile-NH₂), Rink amide resin (0.5–0.7 mmol/g loading) is preferred due to its compatibility with Fmoc/tBu chemistry. The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes before coupling.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Key steps include:

  • Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 minutes).

  • Coupling : Activated amino acids (3–5 equivalents) with coupling reagents such as HBTU/HOBt or HATU in the presence of N,N-diisopropylethylamine (DIPEA).

  • Washing : DMF and dichloromethane (DCM) after each cycle.

Table 1: Optimized Coupling Conditions for Challenging Residues

Amino AcidCoupling ReagentTime (min)Temperature (°C)Source
Arg(Pbf)HATU/DIPEA4525
Lys(Boc)HBTU/HOBt6030
Asn(Trt)Oxyma/DIC3040

Pyroglutamic Acid (Pyr) Incorporation

The N-terminal pyroglutamic acid is introduced either by:

  • Pre-formed Pyr residue : Direct coupling of Fmoc-Pyr-OH using standard SPPS protocols.

  • Post-synthetic cyclization : Treating N-terminal glutamine with iodine in 90% acetic acid to form Pyr.

Cleavage and Side-Chain Deprotection

TFA-Based Cleavage Mixtures

The peptide-resin is treated with a cleavage cocktail containing:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (2.5%)

  • Ethanedithiol (1%) (for disulfide bond reduction if needed).

Reaction conditions: 2–4 hours at 25°C with agitation. The TFA simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, Trt).

Precipitation and Isolation

The crude peptide is precipitated in cold methyl tert-butyl ether (MTBE), centrifuged, and lyophilized. Yield ranges from 70–90% depending on peptide length and sequence.

Purification and TFA Salt Formation

Reverse-Phase HPLC (RP-HPLC)

Purification is performed using:

  • Column : C18 (5 µm, 250 × 21.2 mm)

  • Mobile Phase :

    • A : 0.1% TFA in water

    • B : 0.1% TFA in acetonitrile

  • Gradient : 10–50% B over 60 minutes.

The TFA in the mobile phase ensures the peptide remains protonated, forming the trifluoroacetate salt during lyophilization.

Table 2: Purification Parameters for Sauvagine TFA Salt

ParameterValueSource
Purity Post-HPLC≥95%
TFA Content5–15% (w/w)
Lyophilization Loss10–20%

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

  • Theoretical : 4252 g/mol

  • Observed : 4253 ± 2 g/mol.

HPLC Purity Assessment

Challenges and Mitigation Strategies

Aggregation During Synthesis

Long hydrophobic segments (e.g., Leu-Leu-Leu-Asp) risk incomplete coupling. Solutions include:

  • Elevated temperature (50–90°C) with fast stirring (1200 rpm).

  • Pseudoproline dipeptides to disrupt β-sheet formation.

TFA Content Control

Excess TFA is removed by ion-exchange chromatography or repeated lyophilization with 0.1% HCl.

Research Findings and Applications

Pharmacological Activity

Sauvagine TFA salt retains CRF receptor binding affinity (IC₅₀ = 1.2 nM for CRFR1). It is used in studies on stress response and cardiovascular regulation.

Scalability

Industrial-scale SPPS (≥1 kg) employs continuous-flow reactors with microwave-assisted coupling (30 seconds per residue) .

Q & A

Q. What are the recommended methods for synthesizing and purifying Sauvagine trifluoroacetate salt?

Sauvagine is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:

  • Coupling : TBTU/DIPEA as activators for amino acid coupling .
  • Cleavage and Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove protecting groups and cleave the peptide from the resin .
  • Purification : Reverse-phase HPLC (≥95% purity) with C18 columns and gradients of acetonitrile/water containing 0.1% TFA .

Q. How should solubility and handling be optimized for Sauvagine trifluoroacetate salt in experimental settings?

  • Solubility : Dissolve in aqueous buffers (e.g., PBS) or dilute acetic acid (pH 4–5). Avoid organic solvents unless necessary for reconstitution .
  • Handling : Lyophilized peptides are hygroscopic; store at -20°C in aliquots to prevent repeated freeze-thaw cycles .

Q. What stability conditions are critical for maintaining Sauvagine trifluoroacetate salt integrity?

  • pH Stability : Stable between pH 5–12, with optimal activity at pH 8. Avoid extremes (<3 or >12) to prevent hydrolysis or deamidation .
  • Thermal Stability : Store lyophilized peptide at -20°C. Solutions are stable for ≤1 week at 4°C .

Q. What receptor binding assays are suitable for studying Sauvagine’s activity?

Sauvagine binds to corticotropin-releasing factor receptors (CRFR1/2). Recommended assays:

  • Competitive Radioligand Binding : Use ³²P-labeled Sauvagine and CRFR-overexpressing cell membranes .
  • cAMP Assays : Monitor CRFR activation via cAMP accumulation in HEK293 cells .

Advanced Research Questions

Q. How can discrepancies in reported purity levels (e.g., ≥95% vs. ≥98%) be resolved during quality control?

  • Analytical Harmonization : Use orthogonal methods (e.g., HPLC + MALDI-TOF) to confirm purity. For example, a peptide labeled ≥95% by HPLC may show impurities via mass spectrometry due to truncated sequences .
  • Batch Validation : Cross-reference certificates of analysis (COA) from suppliers and validate in-house using standardized protocols .

Q. What experimental design considerations are essential for in vivo studies of Sauvagine’s neuroendocrine effects?

  • Dose Optimization : Start with 0.1–10 µg/kg in rodent models to avoid receptor desensitization .
  • Antagonist Controls : Include Antisauvagine-30 (IC₅₀ ~5 nM) to confirm CRFR-specific effects .
  • Endpoint Selection : Measure plasma ACTH/corticosterone levels 15–30 minutes post-injection for acute responses .

Q. How can functional assays be optimized to study Sauvagine’s role in stress response pathways?

  • Cell Line Selection : Use CRFR1-transfected CHO cells for high signal-to-noise ratios in calcium flux assays .
  • Kinetic Profiling : Employ real-time biosensors (e.g., BRET-based cAMP probes) to capture dynamic receptor activation .

Q. What structural analysis techniques are recommended for characterizing Sauvagine’s conformation?

  • Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) .
  • NMR Spectroscopy : Resolve 3D structure in DMSO-d₆ or TFE/water mixtures to study α-helical domains .
  • Molecular Dynamics Simulations : Model interactions with CRFRs using force fields like CHARMM36 .

Methodological Notes

  • Avoiding Degradation : Use protease inhibitors (e.g., aprotinin) in cell-based assays to prevent peptide cleavage .
  • TFA Removal : Dialyze against weak acids (e.g., 0.1% acetic acid) if residual TFA interferes with biological assays .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reproducibility and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.